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Compound of Interest

Compound Name:
Benzyl 3-methylenepiperidine-1-

carboxylate

Cat. No.: B190089 Get Quote

In the landscape of drug discovery and organic synthesis, the precise characterization of novel

molecules is paramount. This guide provides a comparative spectral analysis of Benzyl 3-
methylenepiperidine-1-carboxylate, a synthetic building block of interest, against its

structural isomer, Benzyl 4-methylenepiperidine-1-carboxylate. Due to the limited availability of

published experimental spectral data for Benzyl 3-methylenepiperidine-1-carboxylate, this

comparison incorporates predicted data for this compound to offer a valuable analytical

perspective for researchers.

At a Glance: Key Spectral Data
The following tables summarize the key spectral data for Benzyl 3-methylenepiperidine-1-
carboxylate (predicted) and Benzyl 4-methylenepiperidine-1-carboxylate (experimental). This

side-by-side comparison highlights the subtle yet significant differences arising from the

positional change of the exocyclic methylene group.

Table 1: ¹H NMR Spectral Data Comparison
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Compound
Chemical Shift

(δ) ppm
Multiplicity Integration Assignment

Benzyl 3-

methylenepiperid

ine-1-carboxylate

(Predicted)

7.30-7.40 m 5H Ar-H

5.15 s 2H O-CH₂-Ph

4.90 s 1H =CH₂

4.85 s 1H =CH₂

4.10 t 2H N-CH₂

3.50 t 2H N-CH₂

2.30 t 2H -CH₂-C=

1.80 quint 2H -CH₂-

Benzyl 4-

methylenepiperid

ine-1-carboxylate

7.28-7.39 m 5H Ar-H

5.14 s 2H O-CH₂-Ph

4.72 s 2H =CH₂

3.49 t, J=5.6 Hz 4H N-CH₂

2.19 t, J=5.6 Hz 4H -CH₂-C=

Table 2: ¹³C NMR Spectral Data Comparison
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Compound Chemical Shift (δ) ppm Assignment

Benzyl 3-methylenepiperidine-

1-carboxylate (Predicted)
155.0 C=O

142.0 C=CH₂

136.5 Ar-C (ipso)

128.5 Ar-CH

128.0 Ar-CH

127.8 Ar-CH

110.0 =CH₂

67.0 O-CH₂-Ph

50.0 N-CH₂

45.0 N-CH₂

30.0 -CH₂-C=

25.0 -CH₂-

Benzyl 4-methylenepiperidine-

1-carboxylate
155.1 C=O

147.1 C=CH₂

137.1 Ar-C (ipso)

128.4 Ar-CH

127.8 Ar-CH

127.7 Ar-CH

109.4 =CH₂

67.1 O-CH₂-Ph

45.2 N-CH₂

35.8 -CH₂-C=
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Table 3: IR and Mass Spectrometry Data Comparison

Technique

Benzyl 3-

methylenepiperidine-1-

carboxylate (Predicted)

Benzyl 4-

methylenepiperidine-1-

carboxylate

IR (cm⁻¹)

~3030 (Ar C-H), ~2940

(Aliphatic C-H), ~1690 (C=O,

urethane), ~1650 (C=C),

~1240 (C-N)

3033, 2924, 1697, 1653, 1427,

1232, 1118

MS (m/z)
231.12 (M+), 91.05 (base

peak, [C₇H₇]⁺)

231.1 (M+), 91.0 (base peak,

[C₇H₇]⁺)

Experimental Protocols
The following are generalized protocols for the spectral analyses cited. Actual experimental

conditions may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically

recorded on a 300 or 400 MHz spectrometer. The sample is dissolved in an appropriate

deuterated solvent, such as chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an

internal standard. For ¹H NMR, data is often reported including chemical shift (δ) in parts per

million (ppm), multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet),

coupling constants (J) in Hertz (Hz), and integration. For ¹³C NMR, chemical shifts are reported

in ppm.

Infrared (IR) Spectroscopy: IR spectra are commonly obtained using a Fourier Transform

Infrared (FTIR) spectrometer. Samples can be analyzed as a thin film on a salt plate (e.g., NaCl

or KBr) for oils, or as a KBr pellet for solids. The spectrum is typically recorded in the range of

4000-400 cm⁻¹.

Mass Spectrometry (MS): Mass spectra are generally acquired using an electron ionization (EI)

or electrospray ionization (ESI) source. For EI, the sample is bombarded with electrons,

causing fragmentation. The mass-to-charge ratio (m/z) of the molecular ion and fragment ions

are detected. High-resolution mass spectrometry (HRMS) can provide the exact mass, which

aids in determining the molecular formula.
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Workflow for Spectral Characterization
The following diagram illustrates the logical workflow for the comprehensive spectral

characterization of a synthetic organic compound.
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Caption: A flowchart illustrating the process of compound characterization.

Disclaimer: The spectral data for Benzyl 3-methylenepiperidine-1-carboxylate presented in

this guide is based on computational predictions due to the absence of readily available,

published experimental data. Researchers should verify this information through experimental

analysis.

To cite this document: BenchChem. [Spectral Analysis Showdown: Benzyl 3-
methylenepiperidine-1-carboxylate vs. its Isomeric Alternative]. BenchChem, [2026]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b190089#characterization-of-
benzyl-3-methylenepiperidine-1-carboxylate-by-spectral-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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